2-Bromo-5-methoxy-N,N-diethylbenzylamine
Overview
Description
2-Bromo-5-methoxy-N,N-diethylbenzylamine: is an organic compound that belongs to the class of benzylamines It features a benzene ring substituted with a bromine atom at the second position and a methoxy group at the fifth position The nitrogen atom in the benzylamine group is diethylated, making it a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-N,N-diethylbenzylamine typically involves the following steps:
Bromination: The starting material, 5-methoxybenzylamine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the second position of the benzene ring.
Alkylation: The brominated intermediate is then subjected to alkylation with diethylamine under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom, being a good leaving group, can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst.
Alkylation: The amine group can undergo further alkylation with various alkylating agents, introducing additional functionalities to the molecule.
Reductive Amination: The amine group could be formed by reductive amination of the corresponding ketone or aldehyde precursor.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in the presence of a Lewis acid catalyst.
Alkylation: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Reductive Amination: Reducing agents like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Reactions: Products where the bromine atom is replaced by the nucleophile.
Alkylation Reactions: Products with additional alkyl groups attached to the nitrogen atom.
Reductive Amination: Products where the amine group is introduced or modified.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for potential pharmacological activities, including as a precursor for drug development.
Biochemical Research: Used in studies involving enzyme interactions and receptor binding.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-N,N-diethylbenzylamine would depend on its specific application. In pharmacological contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups, along with the diethylated amine, can influence its binding affinity and specificity.
Comparison with Similar Compounds
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure but with dimethyl groups instead of diethyl groups.
2-Bromo-5-methoxybenzylamine: Lacks the diethylation on the nitrogen atom.
5-Methoxy-N,N-diethylbenzylamine: Lacks the bromine atom.
Uniqueness: 2-Bromo-5-methoxy-N,N-diethylbenzylamine is unique due to the combination of its bromine, methoxy, and diethylamine groups. This combination can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-8-11(15-3)6-7-12(10)13/h6-8H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKZYMIKXPAOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243389 | |
Record name | 2-Bromo-N,N-diethyl-5-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394291-48-5 | |
Record name | 2-Bromo-N,N-diethyl-5-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N,N-diethyl-5-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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